VU0431316

Description

Properties

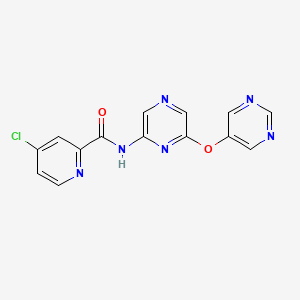

Molecular Formula |

C14H9ClN6O2 |

|---|---|

Molecular Weight |

328.71 g/mol |

IUPAC Name |

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide |

InChI |

InChI=1S/C14H9ClN6O2/c15-9-1-2-19-11(3-9)14(22)21-12-6-16-7-13(20-12)23-10-4-17-8-18-5-10/h1-8H,(H,20,21,22) |

InChI Key |

UEUUWJVQGWZIJY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1Cl)C(=O)NC2=CN=CC(=N2)OC3=CN=CN=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Route Overview

A common synthetic approach begins with 4-chloropyridine-2-carboxylic acid and 6-hydroxypyrazine-2-carboxamide as key intermediates. The general strategy involves:

- Formation of the ether linkage between the pyrazine and pyrimidine rings via nucleophilic aromatic substitution (SNAr).

- Amide bond formation between the pyridine-2-carboxylic acid derivative and the pyrazinyl amine.

Detailed Synthetic Steps

| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Ether formation at pyrazine C6 | 6-chloropyrazine-2-carboxamide + pyrimidin-5-ol, K₂CO₃, DMF, 80°C | 65 | SNAr mechanism facilitated by electron-deficient pyrazine ring |

| 2 | Alternative ether formation | Ullmann-type coupling catalyzed by CuI | 55 | Copper-catalyzed coupling as an alternative method |

| 3 | Amide bond formation | 4-chloropyridine-2-carboxylic acid (or acyl chloride) + 6-pyrimidin-5-yloxypyrazin-2-amine, coupling agents (DCC or EDC/HOBt), solvent DMF or DCM | Variable (typically 60-85) | Carbodiimide-mediated condensation |

Reaction Mechanisms

- Ether Formation: The nucleophilic oxygen of pyrimidin-5-ol attacks the electron-deficient C6 position of 6-chloropyrazine-2-carboxamide under basic conditions, displacing chloride in a classical SNAr reaction.

- Amide Bond Formation: Activation of the carboxylic acid (via carbodiimide coupling agents) facilitates nucleophilic attack by the amine group on the pyrazinyl moiety, forming the amide linkage.

Industrial Synthesis Considerations

Industrial production may employ continuous flow reactors and automated synthesis platforms to improve reaction control, scalability, yield, and purity. Optimization includes:

- Catalyst selection (Pd or Cu catalysts) to enhance coupling efficiency.

- Use of polar aprotic solvents like DMF or toluene.

- Temperature control between 80–120°C to minimize side reactions.

- Purification via gradient column chromatography followed by recrystallization to achieve >98% purity.

Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C14H9ClN6O2 |

| Molecular Weight | 328.71 g/mol |

| IUPAC Name | 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide |

| CAS Number | 1620203-63-5 |

Characterization Techniques

- NMR Spectroscopy: ^1H and ^13C NMR in DMSO-d6 to confirm aromatic proton environments and amide integrity.

- Mass Spectrometry: High-resolution ESI-MS to verify molecular ion peaks and fragmentation.

- X-ray Crystallography: Structural confirmation and analysis of hydrogen bonding and torsional angles.

Optimization Strategies from Literature

- Use of palladium acetate or copper iodide catalysts enhances the Ullmann-type coupling step.

- DMF or DCM solvents provide optimal solubility and reaction environment.

- Temperature and reaction time carefully balanced to maximize yield and minimize by-products.

- Purification strategies include column chromatography with hexane/ethyl acetate or dichloromethane/methanol gradients and recrystallization from ethanol.

| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| SNAr Ether Formation | 6-chloropyrazine-2-carboxamide, pyrimidin-5-ol, K₂CO₃, DMF | 80°C, base | 65 | Straightforward, good yield | Requires electron-deficient substrate |

| Ullmann Coupling | 6-chloropyrazine-2-carboxamide, pyrimidin-5-ol, CuI catalyst | Elevated temp | 55 | Catalyst-driven, alternative route | Lower yield, requires catalyst |

| Amide Bond Formation | 4-chloropyridine-2-carboxylic acid (or acyl chloride), pyrazinyl amine, DCC or EDC/HOBt | RT to 50°C, DMF/DCM | 60-85 | Efficient amidation | Sensitive to moisture, side reactions possible |

The preparation of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide is achieved through a combination of nucleophilic aromatic substitution to form the ether linkage and carbodiimide-mediated amide bond formation. The choice of catalysts, solvents, and reaction conditions critically influences the yield and purity of the final product. Industrial synthesis benefits from continuous flow and automation to enhance scalability. Characterization by NMR, mass spectrometry, and crystallography confirms the structure and purity of the compound. These preparation methods provide a robust foundation for the compound’s application in medicinal chemistry and materials science.

Chemical Reactions Analysis

Amide Bond Formation

The core amide linkage in this compound is typically formed via condensation of 4-chloropyridine-2-carboxylic acid derivatives with pyrazin-2-amine intermediates.

Example Protocol:

-

Reagents : 4-Chloropyridine-2-carboxylic acid (or its acyl chloride) and 6-pyrimidin-5-yloxypyrazin-2-amine.

-

Coupling Agents : N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-Hydroxybenzotriazole (HOBt) .

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

Functionalization of the Pyrazine Ring

The introduction of the pyrimidin-5-yloxy group at position 6 of pyrazine involves nucleophilic aromatic substitution (SNAr):

Reaction Conditions:

Mechanistic Notes :

-

The electron-deficient pyrazine ring facilitates SNAr with oxygen nucleophiles (e.g., pyrimidin-5-ol) under basic conditions .

-

Halogenated intermediates (e.g., 6-chloropyrazine-2-carboxamide) are critical precursors .

Chlorination and Halogen Exchange

The 4-chloro substituent on the pyridine ring is introduced via electrophilic halogenation or directed ortho-metalation:

Example from Literature:

-

Substrate : Pyridine-2-carboxamide.

-

Reagent : N-Chlorosuccinimide (NCS) in DMF at −20°C → 20°C.

-

Key Observation : Regioselective chlorination at position 4 is guided by the electron-withdrawing carboxamide group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable further derivatization of the pyrimidine or pyrazine rings:

Suzuki–Miyaura Coupling:

| Components | Catalyst/Base | Solvent | Yield | Source |

|---|---|---|---|---|

| 5-Bromopyrimidine, Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/EtOH/H₂O | 75% |

Application : Used to attach aryl/heteroaryl groups to the pyrimidine ring post-SNAr .

Stability and Reactivity Considerations

-

Hydrolysis Sensitivity : The amide bond is stable under neutral conditions but hydrolyzes in strong acids/bases (e.g., HCl/NaOH at 100°C) .

-

Thermal Stability : Decomposition observed >200°C, necessitating low-temperature reactions .

Key Challenges and Optimizations

Scientific Research Applications

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as inhibitors of specific enzymes.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing their normal function. This inhibition can disrupt various biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues include:

Key Observations :

- Chloro Substitution: The target compound’s 4-chloro group on pyridine may enhance electrophilicity and binding affinity compared to LY2033298’s 5-chloro substitution on a thienopyridine core.

- Carboxamide Functionality : Both compounds retain the carboxamide group, critical for target engagement, but differ in adjacent substituents that modulate solubility and metabolic stability.

Spectroscopic and Physicochemical Properties

highlights the utility of NMR spectroscopy in comparing structurally related compounds. For example, regions of interest (e.g., protons in pyrimidine or pyrazine rings) exhibit distinct chemical shifts (δ) depending on electronic environments:

| Proton Position | Target Compound (δ, ppm) | LY2033298 (δ, ppm) | Rapa (δ, ppm) |

|---|---|---|---|

| Pyridine C-H | ~8.5–9.0 | ~7.8–8.2 (thieno) | Not applicable |

| Pyrimidine NH | ~10.2 | Absent | ~6.5–7.0 |

- Region-Specific Shifts: In the target compound, pyrimidinyloxy protons (positions analogous to "Region A" in ) may show upfield shifts due to electron-withdrawing effects of the chloro group, whereas LY2033298’s thienopyridine core could exhibit downfield shifts from sulfur’s electronegativity .

Biological Activity

4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide, also referred to as VU0431316, is a compound of significant interest in pharmacological research, particularly for its activity as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5). This article reviews its biological activity, synthesizing data from various studies to present a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C12H10ClN5O2

- Molecular Weight: 283.69 g/mol

- CAS Number: 1620203-63-5

This compound acts primarily as a non-competitive antagonist at the mGlu5 receptor, binding at an allosteric site. This interaction modulates receptor activity without directly competing with the endogenous ligand, glutamate. The compound has demonstrated an affinity for the mGlu5 receptor with a value of 37 nM and an of 85 nM in human receptors .

Pharmacological Profile

This compound exhibits a favorable pharmacokinetic profile characterized by:

- Moderate clearance and good bioavailability in rodent models.

- High permeability in cellular models (MDCK and Caco-2 cells), indicating potential for oral bioavailability.

- Minimal nonspecific binding to plasma proteins and brain homogenates, suggesting effective central nervous system penetration .

In Vitro Studies

In vitro assays have highlighted the following biological activities:

- Anxiolytic Effects: In mouse models (marble burying test), this compound produced dose-dependent anxiolytic effects, supporting its potential use in anxiety disorders .

- Cytotoxicity: Although specific cytotoxicity data for this compound is limited, related compounds have shown anticancer activity against various human cancer cell lines, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) .

Study on Anxiety Disorders

A pivotal study involved administering this compound in a marble burying model to assess its anxiolytic properties. Results indicated that the compound significantly reduced marble burying behavior in a dose-dependent manner, paralleling effects seen with established anxiolytics.

Anticancer Activity Exploration

While direct studies on this compound's anticancer effects are sparse, analogs within the same chemical class have exhibited promising results against cancer cell lines. For instance:

- Compound 3g from related studies demonstrated a of 58.4 µM against HT29 colon cancer cells, outperforming traditional chemotherapeutics like fluorouracil .

Data Tables

| Property | Value |

|---|---|

| mGlu5 | 37 nM |

| Human mGlu5 | 85 nM |

| Oral Bioavailability | Good |

| Cytotoxicity | Not directly measured; analogs show efficacy |

Q & A

Basic: How can researchers optimize the synthesis of 4-chloro-N-(6-pyrimidin-5-yloxypyrazin-2-yl)pyridine-2-carboxamide to improve yield and purity?

Methodological Answer:

Synthetic optimization should focus on:

- Catalyst selection : Palladium or copper catalysts (e.g., Pd(OAc)₂, CuI) improve coupling efficiency in heterocyclic reactions .

- Solvent systems : Use polar aprotic solvents like DMF or toluene for condensation steps, ensuring temperature control (80–120°C) to minimize side products .

- Purification : Employ gradient column chromatography (hexane/EtOAc or DCM/MeOH) followed by recrystallization from ethanol to isolate high-purity crystals (>98% HPLC purity) .

Basic: What characterization techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic proton environments and amide linkage integrity. Compare chemical shifts with computed PubChem data .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray crystallography : Use SHELX-2018 for structure refinement, focusing on hydrogen-bonding networks and torsional angles between pyridine and pyrimidine rings .

Basic: How can initial biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits at 1–10 μM concentrations .

- Microbial susceptibility testing : Broth microdilution (MIC assays) against Mycobacterium tuberculosis H37Rv, with isoniazid as a positive control .

- Cytotoxicity profiling : MTT assays on HEK-293 cells to establish selectivity indices (IC₅₀ > 50 μM for non-target cells) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent variation : Synthesize analogs with halogen (F, Br) or methyl groups at pyridine C-4 to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use Schrödinger’s Phase to align active conformers and identify critical hydrogen-bond acceptors (e.g., pyrimidine-N) .

- In silico docking : AutoDock Vina for binding mode prediction against kinase ATP pockets (e.g., PDB 3WZE), prioritizing residues with ΔG ≤ -8 kcal/mol .

Advanced: How should researchers address crystallographic refinement challenges for this compound?

Methodological Answer:

- Twinning analysis : Use SHELXL’s TWIN/BASF commands to model pseudo-merohedral twinning in monoclinic crystals .

- Hydrogen bonding : Refine N–H···O/N interactions with DFIX restraints (e.g., d(N–O) = 2.8–3.0 Å) to resolve disorder in pyrimidine-oxygen moieties .

- Thermal parameters : Apply RIGU restraints to anisotropic displacement parameters (ADPs) for pyridine carbons to reduce overfitting .

Advanced: How to resolve contradictions between computational predictions and experimental biological data?

Methodological Answer:

- Orthogonal assays : Validate kinase inhibition via SPR (Biacore) if fluorescence assays show false positives due to compound autofluorescence .

- Solvent accessibility modeling : Use PyMOL’s Solvent Accessible Surface Area (SASA) to adjust docking scores for buried active-site residues .

- Replicate under varied conditions : Test activity at pH 6.5–7.5 to account for protonation state effects on binding .

Advanced: What methodologies improve aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use 10% DMSO/PBS (v/v) or cyclodextrin complexes (e.g., HP-β-CD) for formulations .

- Salt formation : Screen with HCl or sodium acetate to enhance solubility (>1 mg/mL) via ionizable amide groups .

- Prodrug derivatization : Introduce phosphate esters at pyridine C-2, cleaved by alkaline phosphatases in vivo .

Advanced: How to investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Isotopic labeling : Synthesize ¹⁴C-labeled analogs for autoradiography in tissue distribution studies .

- CRISPR-Cas9 knockouts : Validate target engagement by comparing IC₅₀ values in wild-type vs. kinase-deficient cell lines .

- Cryo-EM : Resolve ligand-bound kinase complexes at 3–4 Å resolution using a Titan Krios microscope .

Advanced: What scale-up challenges arise during process chemistry development?

Methodological Answer:

- Batch reactor optimization : Maintain exothermic reactions (ΔT < 5°C) via jacketed reactors with PID-controlled cooling .

- Purification scalability : Replace column chromatography with continuous-flow crystallization (MSMPR crystallizers) .

- In-line analytics : Implement PAT tools (e.g., ReactIR™) for real-time monitoring of intermediate formation .

Advanced: How to integrate computational modeling with experimental design for lead optimization?

Methodological Answer:

- Free-energy perturbation (FEP) : Calculate relative binding affinities for pyrimidine substituents using Schrödinger’s FEP+ .

- ADMET prediction : Use SwissADME to prioritize analogs with optimal LogP (2–3) and TPSA (80–100 Ų) .

- QSAR validation : Train random forest models on bioactivity data (pIC₅₀) with 5-fold cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.